[(3-Chloro-4-fluorophenyl)methyl](3-methoxypropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-4-fluorophenyl)methylamine is an organic compound with the molecular formula C11H15ClFNO. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a methoxypropylamine side chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluorophenyl)methylamine typically involves the reaction of 3-chloro-4-fluorobenzyl bromide with 3-methoxypropylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is usually refluxed in an organic solvent like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of (3-Chloro-4-fluorophenyl)methylamine follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-fluorophenyl)methylamine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include substituted phenyl derivatives, nitroso or nitro compounds, and reduced amine derivatives .
Scientific Research Applications
(3-Chloro-4-fluorophenyl)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluorophenyl)methylamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tyrosinase, an enzyme involved in melanin production. The compound binds to the active site of the enzyme, preventing the oxidation of L-tyrosine to dopaquinone, thereby inhibiting melanin synthesis . This mechanism is of particular interest in the development of skin-whitening agents and treatments for hyperpigmentation disorders.
Comparison with Similar Compounds
(3-Chloro-4-fluorophenyl)methylamine can be compared with other similar compounds such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains chloro and fluoro substituents on the phenyl ring but has a thiazole moiety instead of a methoxypropylamine side chain.
1-[(3-Chloro-4-fluorophenyl)methyl]piperazine: This compound features a piperazine ring in place of the methoxypropylamine side chain.
The uniqueness of (3-Chloro-4-fluorophenyl)methylamine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H15ClFNO |
---|---|
Molecular Weight |
231.69 g/mol |
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C11H15ClFNO/c1-15-6-2-5-14-8-9-3-4-11(13)10(12)7-9/h3-4,7,14H,2,5-6,8H2,1H3 |
InChI Key |
AWELBKPDBIKTJN-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNCC1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.